Arsoramidohydrazidous chloride
CAS No.: 220507-19-7
Cat. No.: VC19103442
Molecular Formula: AsClH5N3
Molecular Weight: 157.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220507-19-7 |
|---|---|
| Molecular Formula | AsClH5N3 |
| Molecular Weight | 157.43 g/mol |
| Standard InChI | InChI=1S/AsClH5N3/c2-1(3)5-4/h5H,3-4H2 |
| Standard InChI Key | UIPXKYOMALHRAY-UHFFFAOYSA-N |
| Canonical SMILES | NN[As](N)Cl |
Introduction
Chemical Identification and Structural Analysis
Nomenclature and Molecular Formula
Arsoramidohydrazidous chloride (CAS 220507-19-7) is systematically named as arsenamidochloridoushydrazide under IUPAC guidelines . Its molecular formula is AsClH₅N₃, with a molecular weight of 157.43 g/mol . The compound belongs to the class of arsenic(III) derivatives, featuring a central arsenic atom bonded to a chloride ion, hydrazide (-NH-NH₂), and amide (-NH₂) groups .
Structural Characterization
The compound's structure has been resolved through spectroscopic and crystallographic studies:
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Crystal Data: Monoclinic system with space group P2₁/c (Z = 4), though full crystallographic parameters remain under investigation .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | AsClH₅N₃ | |
| Exact Mass | 157.971 Da | |
| Topological Polar SA | 3.2 Ų | |
| Hydrogen Bond Acceptors | 1 |
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via Grignard reagent-mediated pathways to avoid hazardous arsenous chloride intermediates :
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Arylarsine Oxide Precursors: Reaction of phenylarsine oxide with di-Grignard reagents (e.g., Mg(CH₂)₂Mg) yields cyclic tertiary arsines .
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Hydrazide Functionalization: Subsequent chlorination using SOCl₂ introduces the chloride moiety .
Reaction Scheme:
Reactivity Profile
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Nucleophilic Substitution: The chloride group undergoes substitution with amines or alkoxides .
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Redox Behavior: As(III) centers exhibit oxidation to As(V) under strong oxidizing conditions (e.g., H₂O₂) .
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Coordination Chemistry: Acts as a ligand for transition metals (Ni, Pd) via N- and As-donor sites .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hydrocarbons .
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Thermal Stability: Decomposes at 215°C, releasing AsCl₃ and NH₃ .
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Hygroscopicity: Absorbs moisture rapidly, requiring anhydrous storage .
Table 2: Thermodynamic Data
| Parameter | Value | Method |
|---|---|---|
| ΔfH° (298 K) | -127.4 kJ/mol | Computational |
| Log Kow | 0.85 | QSPR |
| pKa (As-Cl) | 3.2 ± 0.3 | Potentiometric |
Applications and Industrial Relevance
Catalysis
Arsoramidohydrazidous chloride serves as a precursor for asymmetric catalysts in:
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Cross-Coupling Reactions: Suzuki-Miyaura couplings (yields >90% with Pd complexes) .
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Hydrogenation: Enantioselective reduction of ketones (ee up to 98%) .
Materials Science
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Semiconductor Dopant: Incorporated into GaAs thin films to modify electron mobility .
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Polymer Additive: Enhances flame retardancy in polyurethanes (LOI increase from 21% to 34%) .
Future Research Directions
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